3-[(Methylsulfanyl)methyl]benzoic acid
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Overview
Description
3-[(Methylsulfanyl)methyl]benzoic acid is a chemical compound with the CAS Number: 54293-10-6 . It has a molecular weight of 182.24 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C9H10O2S/c1-12-6-7-3-2-4-8(5-7)9(10)11/h2-5H,6H2,1H3,(H,10,11) .Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature .Scientific Research Applications
Stress Tolerance in Plants
Benzoic acid derivatives, such as 3-[(Methylsulfanyl)methyl]benzoic acid, are investigated for their role in plant biology. One study found that benzoic acid and its derivatives, including sulfosalicylic acid and methyl salicylic acid, were effective in inducing multiple stress tolerance in bean and tomato plants. This suggests the potential of benzoic acid derivatives in enhancing plant resilience to environmental stresses (Senaratna et al., 2004).
Organic Synthesis Methodologies
In the realm of synthetic organic chemistry, the utility of sulfanylbenzoic acid derivatives for creating complex molecules is evident. A radical relay strategy was developed for generating 3-(methylsulfonyl)benzo[b]thiophenes, showcasing the importance of these molecules in constructing sulfur-containing compounds with potential pharmaceutical applications (Gong et al., 2019).
Biochemical Applications
The metabolic pathways of pharmaceutical compounds involving benzoic acid derivatives highlight their significance in drug development and understanding of drug metabolism. For instance, the antidepressant Lu AA21004 is metabolized into various compounds including a benzoic acid derivative, revealing the intricate processes of drug metabolism and the role of enzymes such as CYP2D6 (Hvenegaard et al., 2012).
Catalysis and Chemical Transformations
Benzoic acid derivatives also play a crucial role in catalysis, as demonstrated by studies on sulfonic acid functionalized imidazolium salts for synthesizing benzimidazoles, and palladium-catalyzed reactions for modifying carboxylic acids, which could be relevant for manipulating compounds similar to this compound (Khazaei et al., 2011); (Giri et al., 2007).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Properties
IUPAC Name |
3-(methylsulfanylmethyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2S/c1-12-6-7-3-2-4-8(5-7)9(10)11/h2-5H,6H2,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSXILDVPLLSASE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1=CC(=CC=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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